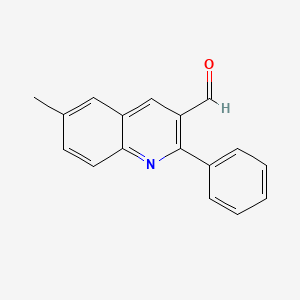![molecular formula C8H8N2O2 B13933774 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-19-2](/img/structure/B13933774.png)
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0°C . This reaction yields the desired compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its aldehyde group provides a reactive site for further derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
443956-19-2 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,5H,3-4H2,(H,9,10) |
Clave InChI |
FBWQRJIEBLGXQF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)N=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


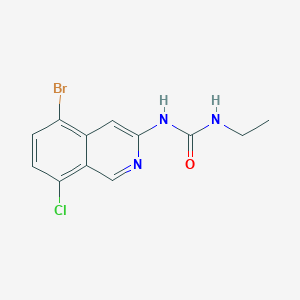
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
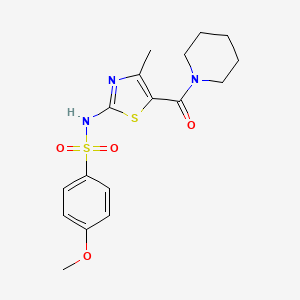
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)

![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
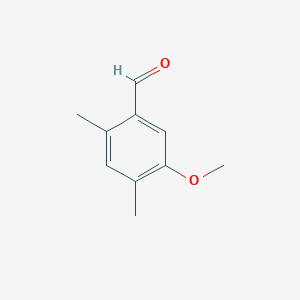
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
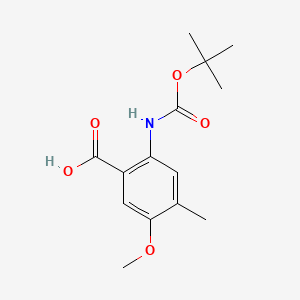
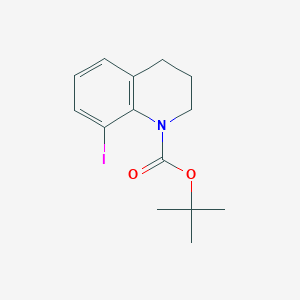
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
